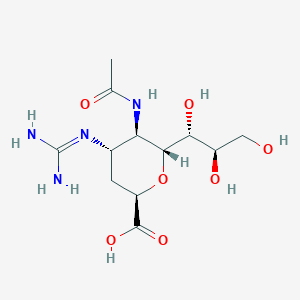

2,4-Deoxy-4-guanidino-5-N-acetyl-neuraminic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is a synthetic derivative of neuraminic acid, a key component in the structure of sialic acids Sialic acids are found on the surface of cells and play crucial roles in cellular recognition, signaling, and pathogen interactions

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4-Desoxy-4-Guanidino-5-N-Acetyl-Neuraminsäure umfasst in der Regel mehrere Schritte, beginnend mit Neuraminsäure oder ihren Derivaten. Zu den wichtigsten Schritten gehören:

Schutz von funktionellen Gruppen: Schutzgruppen werden verwendet, um reaktive Stellen im Neuraminsäuremolekül abzuschirmen.

Einführung der Guanidinogruppe: Die Guanidinogruppe wird an der 4-Position durch eine Reihe von Reaktionen eingeführt, an denen Zwischenprodukte wie Isothioharnstoff beteiligt sind.

Entschützung und Acetylierung: Die Schutzgruppen werden entfernt und das Molekül wird an der 5-Position acetyliert, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann biotechnologische Ansätze umfassen, wie die Verwendung gentechnisch veränderter Mikroorganismen zur Produktion von Neuraminsäurederivaten, gefolgt von chemischer Modifikation, um die Guanidino- und Acetylgruppen einzuführen. Dieses Verfahren kann im Vergleich zu rein chemischer Synthese kostengünstiger und umweltfreundlicher sein.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Reduktion: Reduktionsreaktionen können die Guanidinogruppe oder andere funktionelle Gruppen modifizieren.

Substitution: Die Guanidinogruppe kann an Substitutionsreaktionen teilnehmen, die möglicherweise ihre biologische Aktivität verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierte Verbindungen, Nukleophile wie Amine.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Ketoderivaten führen, während die Reduktion Aminderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2,4-Desoxy-4-Guanidino-5-N-Acetyl-Neuraminsäure als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.

Biologie

Biologisch ist diese Verbindung bedeutsam für die Untersuchung von Zell-Oberflächen-Interaktionen. Sie kann verwendet werden, um die Rolle von Sialinsäuren bei zellulären Erkennungs- und Signalprozessen zu untersuchen.

Medizin

In der Medizin wird die Verbindung auf ihre antiviralen Eigenschaften untersucht, insbesondere gegen Influenzaviren. Sie wirkt als Neuraminidase-Inhibitor und verhindert die Freisetzung neuer viraler Partikel aus infizierten Zellen .

Industrie

Industriell kann die Verbindung bei der Herstellung von antiviralen Medikamenten und als Forschungswerkzeug bei der Entwicklung neuer Therapeutika verwendet werden.

5. Wirkmechanismus

Der primäre Wirkmechanismus von 2,4-Desoxy-4-Guanidino-5-N-Acetyl-Neuraminsäure ist die Hemmung von Neuraminidase, einem Enzym, das für die Replikation von Influenzaviren entscheidend ist. Durch die Bindung an das aktive Zentrum der Neuraminidase verhindert die Verbindung die Spaltung von Sialinsäuren aus Glykoproteinen, wodurch die Freisetzung neuer viraler Partikel und die Ausbreitung der Infektion gestoppt werden .

Wirkmechanismus

The primary mechanism of action for 2,4-Deoxy-4-Guanidino-5-N-Acetyl-Neuraminic Acid is its inhibition of neuraminidase, an enzyme crucial for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acids from glycoproteins, thereby inhibiting the release of new viral particles and halting the spread of infection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zanamivir: Ein weiterer Neuraminidase-Inhibitor, der zur Behandlung von Grippe eingesetzt wird.

Oseltamivir: Ein weit verbreitetes antivirales Medikament, das ebenfalls auf Neuraminidase abzielt.

Peramivir: Ein intravenöser Neuraminidase-Inhibitor für schwere Grippefälle.

Einzigartigkeit

2,4-Desoxy-4-Guanidino-5-N-Acetyl-Neuraminsäure ist aufgrund ihrer spezifischen Strukturmodifikationen einzigartig, die ihre Bindungsaffinität und Spezifität für Neuraminidase verbessern. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer antiviraler Therapien, insbesondere in Fällen, in denen Resistenzen gegen bestehende Medikamente ein Problem darstellen .

Eigenschaften

Molekularformel |

C12H22N4O7 |

|---|---|

Molekulargewicht |

334.33 g/mol |

IUPAC-Name |

(2R,4S,5R,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H22N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h5-10,17,19-20H,2-3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,7+,8+,9+,10+/m0/s1 |

InChI-Schlüssel |

DAAUVSVERFXBSX-IHICSVBISA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@H](O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.